molecular formula C16H15NO3 B5476376 2-[(3-oxo-3-phenylpropyl)amino]benzoic acid

2-[(3-oxo-3-phenylpropyl)amino]benzoic acid

Cat. No.: B5476376
M. Wt: 269.29 g/mol
InChI Key: SQHMOQSJYYRLJA-UHFFFAOYSA-N
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Description

2-[(3-oxo-3-phenylpropyl)amino]benzoic acid is an organic compound with the molecular formula C16H15NO3 It is a derivative of benzoic acid, where the amino group is substituted with a 3-oxo-3-phenylpropyl group

Properties

IUPAC Name

2-[(3-oxo-3-phenylpropyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-15(12-6-2-1-3-7-12)10-11-17-14-9-5-4-8-13(14)16(19)20/h1-9,17H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHMOQSJYYRLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCNC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-oxo-3-phenylpropyl)amino]benzoic acid can be achieved through a multi-step process. One common method involves the reaction of benzoic acid with 3-oxo-3-phenylpropylamine under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as ceric ammonium nitrate, to facilitate the formation of the carbon-nitrogen bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-oxo-3-phenylpropyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-oxo-3-phenylpropyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-oxo-3-phenylpropyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-oxo-3-phenylpropyl)amino]acetic acid
  • 2-[(3-oxo-3-phenylpropyl)amino]propanoic acid
  • 2-[(3-oxo-3-phenylpropyl)amino]butanoic acid

Uniqueness

2-[(3-oxo-3-phenylpropyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

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